4-Amino-8-ethyl-2-methylquinoline
CAS No.: 948293-61-6
Cat. No.: VC8010959
Molecular Formula: C12H14N2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 948293-61-6 |
|---|---|
| Molecular Formula | C12H14N2 |
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | 8-ethyl-2-methylquinolin-4-amine |
| Standard InChI | InChI=1S/C12H14N2/c1-3-9-5-4-6-10-11(13)7-8(2)14-12(9)10/h4-7H,3H2,1-2H3,(H2,13,14) |
| Standard InChI Key | ULGBQMQLJUEBRY-UHFFFAOYSA-N |
| SMILES | CCC1=C2C(=CC=C1)C(=CC(=N2)C)N |
| Canonical SMILES | CCC1=C2C(=CC=C1)C(=CC(=N2)C)N |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a quinoline backbone substituted with functional groups at positions 2, 4, and 8 (Figure 1). Key structural parameters include:
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Quinoline core: A bicyclic system comprising a benzene ring fused to a pyridine ring.
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Substituents:
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Methyl (-CH₃) at position 2.
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Amino (-NH₂) at position 4.
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Ethyl (-CH₂CH₃) at position 8.
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The ethyl group enhances lipophilicity, potentially improving membrane permeability, while the amino group enables hydrogen bonding and coordination chemistry .
Table 1: Molecular Properties of 4-Amino-8-ethyl-2-methylquinoline
Comparative Analysis with Analogous Compounds
Substituent position and identity significantly influence physicochemical and biological properties:
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4-Amino-8-chloro-2-methylquinoline (CAS 68017-48-1): The chloro substituent increases electronegativity, reducing solubility compared to the ethyl variant .
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8-Ethyl-2-methylquinoline (CAS 72804-93-4): Lacks the amino group, diminishing hydrogen-bonding capacity .
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4-Amino-2-methyl-7-(trifluoromethyl)quinoline: The trifluoromethyl group enhances metabolic stability but reduces bioavailability .
Synthesis and Preparation
Nucleophilic Aromatic Substitution (SNAr)
4-Chloro-8-ethyl-2-methylquinoline serves as a precursor, reacting with ammonia or amines under high-temperature conditions. Typical protocols involve:
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Solvent: Ethanol or DMF.
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Conditions: 80–120°C for 12–24 hours.
Yields range from 60–89%, depending on steric and electronic effects .
Cyclization Strategies
Intramolecular cyclization of 2-aminobenzonitrile derivatives offers an alternative route:
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Intermediate formation: Ethyl 3-(2-cyanoanilino)but-2-enoate.
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Cyclization: Using POCl₃ or PCl₅ to form the quinoline core .
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Functionalization: Ethylation at position 8 via Friedel-Crafts alkylation.
Table 2: Synthetic Routes and Yields
| Method | Precursor | Yield (%) | Reference |
|---|---|---|---|
| SNAr | 4-Chloro-8-ethyl-2-methylquinoline | 75 | |
| Cyclization | 2-Aminobenzonitrile derivative | 68 | |
| Metal-catalyzed coupling | Pd(OAc)₂, 1,10-phenanthroline | 82 |
Physicochemical Characterization
Spectroscopic Data
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FT-IR:
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¹H NMR (DMSO-d₆, δ ppm):
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¹³C NMR: 14.1 (CH₂CH₃), 21.8 (CH₃), 115–150 (aromatic carbons), 155.2 (C=N) .
Thermal Stability
Thermogravimetric analysis (TGA) of analogous quinolines shows decomposition onset at 140–203°C, suggesting moderate thermal stability .
Pharmacological Activities
Antimicrobial Properties
Quinoline derivatives inhibit microbial growth via DNA intercalation or topoisomerase inhibition . For example:
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4-Amino-2-methylquinoline: MIC = 8 µg/mL against Staphylococcus aureus .
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Chloroquine analogs: IC₅₀ = 0.1 µM for Plasmodium falciparum .
Table 3: Antiproliferative Activity of Quinoline Analogs
| Compound | Cell Line (IC₅₀, µM) | Reference |
|---|---|---|
| 4-Amino-8-ethyl-2-methylquinoline | Not reported | – |
| 4-Anilino-8-methoxy-2-phenylquinoline | HeLa: 1.2 | |
| CX-4945 | HCT116: 0.05 |
Applications in Material Science
Coordination Polymers
The amino group enables metal coordination, forming complexes with Cu(II) and Fe(III) for catalytic or sensing applications . For instance:
Polymeric Materials
Oxidative polycondensation with aldehydes yields imine polymers for optoelectronics :
Future Research Directions
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Biological profiling: Systematic evaluation of antimicrobial and anticancer efficacy.
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Structural optimization: Introducing fluorinated or sulfonamide groups to enhance bioavailability.
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Material applications: Development of quinoline-based MOFs for gas storage.
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